molecular formula C12H19N B050358 2,6-Diisopropylaniline CAS No. 24544-04-5

2,6-Diisopropylaniline

Cat. No. B050358
CAS RN: 24544-04-5
M. Wt: 177.29 g/mol
InChI Key: WKBALTUBRZPIPZ-UHFFFAOYSA-N
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Patent
US04429155

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a zinc/aluminum spinel and starting from 2,6-diisopropylcyclohexylamine. 2,6-Diisopropylaniline (boiling point=257° C.) is obtained in a yield of 93% of the theory.
[Compound]
Name
zinc aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-diisopropylcyclohexylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH:10]([CH3:12])[CH3:11])[CH:5]1[NH2:13])([CH3:3])[CH3:2]>[Pd]>[CH:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[NH2:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
zinc aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2,6-diisopropylcyclohexylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1C(C(CCC1)C(C)C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.